molecular formula C11H20O2S B14491652 3-(Octylsulfanyl)prop-2-enoic acid CAS No. 63378-77-8

3-(Octylsulfanyl)prop-2-enoic acid

Cat. No.: B14491652
CAS No.: 63378-77-8
M. Wt: 216.34 g/mol
InChI Key: ZKRIDLISUHIWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octylsulfanyl)prop-2-enoic acid is an organic compound that belongs to the class of unsaturated carboxylic acids It features a prop-2-enoic acid backbone with an octylsulfanyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylsulfanyl)prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with an octylsulfanyl reagent. One common method is the thiol-ene reaction, where octanethiol reacts with prop-2-enoic acid under UV light or radical initiators to form the desired product. The reaction conditions often include a solvent such as dichloromethane and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Octylsulfanyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like thiolates or amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Octylsulfanyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Octylsulfanyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enoic acid (Acrylic acid): A simpler unsaturated carboxylic acid without the sulfanyl group.

    3-(Methylsulfanyl)prop-2-enoic acid: Similar structure but with a methylsulfanyl group instead of an octylsulfanyl group.

    3-(Phenylsulfanyl)prop-2-enoic acid: Contains a phenylsulfanyl group, offering different chemical properties and reactivity.

Uniqueness

3-(Octylsulfanyl)prop-2-enoic acid is unique due to the presence of the long octylsulfanyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and hydrophobic coatings.

Properties

CAS No.

63378-77-8

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

3-octylsulfanylprop-2-enoic acid

InChI

InChI=1S/C11H20O2S/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h8,10H,2-7,9H2,1H3,(H,12,13)

InChI Key

ZKRIDLISUHIWGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.